![molecular formula C10H6ClNO2 B1503654 8-Chloroquinoline-2-carboxylic acid CAS No. 915922-73-5](/img/structure/B1503654.png)
8-Chloroquinoline-2-carboxylic acid
Overview
Description
8-Chloroquinoline-2-carboxylic acid is a type of organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of 8-Chloroquinoline-2-carboxylic acid and its derivatives often involves various chemical reactions. For instance, one method involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation . Another method involves the application of Vilsmeier, Doebner, condensation, hydrolysis, and nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of 8-Chloroquinoline-2-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the phenolic group makes it susceptible to numerous chemical reactions and structural modifications .Chemical Reactions Analysis
8-Chloroquinoline-2-carboxylic acid can undergo various chemical reactions. For example, it can participate in electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements . The progress of these reactions can be monitored with TLC and spots visualized using UV light at 254 nm .Physical And Chemical Properties Analysis
Carboxylic acids, such as 8-Chloroquinoline-2-carboxylic acid, are known for their unique physical and chemical properties. They have a basic trigonal shape due to the sp2 hybridization of the carbon and oxygen in the carbonyl . The presence of the phenolic group also gives them typical phenolic properties .Scientific Research Applications
Organic Synthesis
8-Chloroquinoline-2-carboxylic acid: is a valuable building block in organic synthesis. Its carboxylic acid group can participate in various organic reactions, such as substitution, elimination, and coupling, to synthesize small molecules and macromolecules . This compound’s reactivity makes it suitable for creating complex organic structures that can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Nanotechnology
In nanotechnology, 8-Chloroquinoline-2-carboxylic acid can be used to modify the surface of nanoparticles and nanostructures like carbon nanotubes and graphene . The carboxylic acid group can form stable bonds with the surface of these materials, improving their dispersion and incorporation into polymer nanomaterials. This is crucial for developing advanced materials with enhanced mechanical, electrical, and thermal properties.
Polymer Industry
The carboxylic acid functionality of 8-Chloroquinoline-2-carboxylic acid allows it to act as a monomer or additive in polymerization reactions . It can introduce specific properties to polymers, such as increased durability or biodegradability, making it an important compound in the production of specialty polymers.
Medicinal Chemistry
Quinoline derivatives, including 8-Chloroquinoline-2-carboxylic acid , are significant in medicinal chemistry due to their biological activity . They serve as scaffolds for drug discovery, particularly in the development of antimalarial, antibacterial, and anticancer agents. The chloroquinoline moiety is known to interact with various biological targets, offering a pathway to new therapeutic compounds.
Antitubercular Agents
Specific derivatives of quinoline carboxylic acids have shown activity against Mycobacterium tuberculosis . The structural modification of 8-Chloroquinoline-2-carboxylic acid can lead to potent antitubercular compounds that inhibit critical enzymes like DNA gyrase, which is essential for bacterial DNA replication.
Colorimetric and Fluorogenic Probes
Carboxylic acids, including quinoline derivatives, can be used to develop colorimetric and fluorogenic probes . These probes can detect various substances in physiological conditions and food additives, providing a simple and effective method for monitoring chemical or biological processes.
Food Industry
In the food industry, carboxylic acids like 8-Chloroquinoline-2-carboxylic acid can be used as preservatives or flavoring agents . Their antimicrobial properties help extend the shelf life of food products, while their distinct flavors can enhance the taste profile of certain foods.
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline derivatives, including 8-Chloroquinoline-2-carboxylic acid, have potential for industrial and medicinal applications . They can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on developing new synthesis methods and exploring their biological activities .
properties
IUPAC Name |
8-chloroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKATAKTWFSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650806 | |
Record name | 8-Chloroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinoline-2-carboxylic acid | |
CAS RN |
915922-73-5 | |
Record name | 8-Chloroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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